Cas no 590-37-4 (2-Methylpent-4-yn-2-ol)

2-Methylpent-4-yn-2-ol structure
Nome del prodotto:2-Methylpent-4-yn-2-ol
2-Methylpent-4-yn-2-ol Proprietà chimiche e fisiche
Nomi e identificatori
-
- 4-Pentyn-2-ol,2-methyl-
- 2-METHYLPENT-4-YN-2-OL
- 1,1-Dimethylbut-3-ynol
- 2-methyl-4-pentyn-2-ol
- 2-Methyl-pent-4-in-2-ol
- 2-methyl-pent-4-yn-2-ol
- 4-methylpentin-1-ol-4
- AC1L5SV2
- AC1Q2859
- AR-1E4088
- CTK5A9265
- Dimethyl-propargyl-carbinol
- 4-Methyl-1-pentyne-4-ol
- NSC 35151
- BXOJBMSEIGMKSS-UHFFFAOYSA-N
- MFCD13192001
- AKOS012525314
- CS-0265533
- Z1098923701
- EN300-99152
- AM806691
- DTXSID20284047
- NSC35151
- NSC-35151
- 590-37-4
- DB-127823
- 2-Methylpent-4-yn-2-ol
-
- MDL: MFCD13192001
- Inchi: InChI=1S/C6H10O/c1-4-5-6(2,3)7/h1,7H,5H2,2-3H3
- Chiave InChI: BXOJBMSEIGMKSS-UHFFFAOYSA-N
- Sorrisi: C#CCC(C)(C)O
Proprietà calcolate
- Massa esatta: 98.0732
- Massa monoisotopica: 98.073
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 1
- Conta atomi pesanti: 7
- Conta legami ruotabili: 1
- Complessità: 94
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 20.2A^2
- XLogP3: 0.7
Proprietà sperimentali
- Densità: 0.901±0.06 g/cm3 (20 ºC 760 Torr),
- Punto di ebollizione: 124-127 ºC (756 Torr)
- Punto di infiammabilità: 65.2±12.1 ºC,
- Indice di rifrazione: 1.4383 (589.3 nm 20 ºC)
- Solubilità: Dissoluzione (38 g/l) (25°C),
- PSA: 20.23
- LogP: 0.78060
2-Methylpent-4-yn-2-ol Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
abcr | AB457643-1 g |
2-Methylpent-4-yn-2-ol; . |
590-37-4 | 1g |
€1,213.80 | 2023-07-18 | ||
Enamine | EN300-99152-0.05g |
2-methylpent-4-yn-2-ol |
590-37-4 | 95.0% | 0.05g |
$171.0 | 2025-02-21 | |
Enamine | EN300-99152-0.5g |
2-methylpent-4-yn-2-ol |
590-37-4 | 95.0% | 0.5g |
$571.0 | 2025-02-21 | |
Enamine | EN300-99152-5.0g |
2-methylpent-4-yn-2-ol |
590-37-4 | 95.0% | 5.0g |
$2019.0 | 2025-02-21 | |
TRC | M222470-25mg |
2-Methylpent-4-yn-2-ol |
590-37-4 | 25mg |
$ 160.00 | 2022-06-04 | ||
Enamine | EN300-99152-0.25g |
2-methylpent-4-yn-2-ol |
590-37-4 | 95.0% | 0.25g |
$363.0 | 2025-02-21 | |
Enamine | EN300-99152-10.0g |
2-methylpent-4-yn-2-ol |
590-37-4 | 95.0% | 10.0g |
$2881.0 | 2025-02-21 | |
eNovation Chemicals LLC | D327361-5g |
2-methylpent-4-yn-2-ol |
590-37-4 | 95% | 5g |
$980 | 2024-05-24 | |
Aaron | AR00EJ3W-50mg |
2-METHYLPENT-4-YN-2-OL |
590-37-4 | 95% | 50mg |
$261.00 | 2023-12-13 | |
Aaron | AR00EJ3W-1g |
2-methylpent-4-yn-2-ol |
590-37-4 | 95% | 1g |
$1261.00 | 2025-01-24 |
2-Methylpent-4-yn-2-ol Letteratura correlata
-
P. W. Jeffs,H. F. Campbell,R. L. Hawks J. Chem. Soc. D 1971 1338b
590-37-4 (2-Methylpent-4-yn-2-ol) Prodotti correlati
- 80186-81-8(3-(2-aminoethyl)sulfanyl-2-methylpropanoic acid)
- 1214343-80-2(2-Fluoro-4-nitromandelic acid)
- 2034244-73-8(3-{4-(5-methyl-1,2-oxazol-4-yl)methylpiperazine-1-carbonyl}-4,5,6,7-tetrahydro-1,2-benzoxazole)
- 2138171-54-5(N-[5-(azetidin-3-yl)-1,3-dimethyl-1H-pyrazol-4-yl]-2-chloropropanamide)
- 75039-84-8(2-Undecen-1-ol, (2E)-)
- 2680769-64-4(8-acetyl-1-oxa-8-azaspiro4.5dec-3-ene-3-carboxylic acid)
- 1101182-13-1(3-methyl-2-(2-phenylethenesulfonamido)-N-(1,3-thiazol-2-yl)butanamide)
- 1352515-91-3(Cyclopropyl-[5-(1-isobutyl-pyrrolidin-2-yl)-pyridin-2-yl]-amine)
- 224817-03-2(6-Chloro-N-phenylpyridine-3-carboxamide)
- 1980075-08-8(3-Bromo-2-nitro-5-(trifluoromethyl)aniline)
Fornitori consigliati
atkchemica
(CAS:590-37-4)2-Methylpent-4-yn-2-ol

Purezza:95%+
Quantità:1g/5g/10g/100g
Prezzo ($):Inchiesta
Amadis Chemical Company Limited
(CAS:590-37-4)2-Methylpent-4-yn-2-ol

Purezza:99%
Quantità:1g
Prezzo ($):1087.0